molecular formula C11H10N2OS B13876005 N-(4-phenyl-1,3-thiazol-5-yl)acetamide

N-(4-phenyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B13876005
M. Wt: 218.28 g/mol
InChI Key: ZFTVQQPZEUJZHN-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-5-yl)acetamide is a synthetic organic compound featuring a thiazole ring system coupled with an acetamide group. The thiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of pharmacological properties . While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to other well-studied phenylthiazole acetamide derivatives that have demonstrated significant research value. Compounds based on the phenylthiazole-acetamide structure have been synthesized and investigated for various research applications. For instance, such derivatives have shown promising in vitro antibacterial activity against phytopathogenic bacteria, suggesting their potential as leads for developing new antibacterial agents . Furthermore, the thiazole ring is a common motif in the design of molecules for investigating enzyme inhibition, such as α-glycosidase, which is a target in metabolic disorder research . The structural features of this compound, including the electron-rich thiazole heterocycle and the amide linkage, make it a valuable intermediate for further chemical exploration and library synthesis in the pursuit of new bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C11H10N2OS/c1-8(14)13-11-10(12-7-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

ZFTVQQPZEUJZHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CS1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation of Thiourea with Substituted Acetophenones

A widely reported method for synthesizing 2-amino-4-phenyl-1,3-thiazole derivatives, which are precursors to the target compound, involves the condensation of thiourea with p-substituted acetophenones. This reaction is often catalyzed by iodine under microwave irradiation or conventional heating.

  • Reagents: Thiourea, p-substituted acetophenone (phenylacetophenone for the unsubstituted phenyl derivative), iodine.
  • Conditions: Microwave irradiation at 50 W for 10 minutes or reflux heating.
  • Workup: Cooling the reaction mixture to 70 °C, trituration, filtration, washing with diethyl ether, dissolution in hot water at pH 11-12, filtration, and crystallization from ethanol-water (1:4).

This method yields 2-amino-4-phenyl-1,3-thiazole derivatives with good purity and yield, providing a robust platform for further functionalization.

Introduction of the Acetamide Group

Acylation of 4-Phenyl-1,3-thiazol-5-amine

The amino group at position 5 of the thiazole ring can be acylated with acetic anhydride or acetyl chloride to form the acetamide moiety.

  • Procedure:
    • Dissolve the 2-amino-4-phenyl-1,3-thiazole in an appropriate solvent such as dichloromethane or acetonitrile.
    • Add acetic anhydride or acetyl chloride dropwise under stirring.
    • Use a base such as triethylamine or pyridine to neutralize the generated acid.
    • Stir at room temperature or slightly elevated temperature (25–50 °C) for several hours.
  • Workup: Quenching the reaction with water, extraction with organic solvent, drying over anhydrous magnesium sulfate, and purification by column chromatography or recrystallization.

This step yields this compound with high selectivity and purity.

Alternative Synthetic Routes

Nucleophilic Substitution on Thiazole Acetic Acid Derivatives

An alternative approach involves synthesizing 2-mercapto-4-methyl-5-thiazoleacetic acid derivatives followed by nucleophilic substitution and esterification reactions to introduce various amide substituents, including phenylacetamide.

  • Key steps:
    • Substitution of 4,7-dichloroquinoline with 2-mercapto-4-methyl-5-thiazoleacetic acid.
    • Modified Steglich esterification between the acetic acid intermediate and anilines using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP).
  • Conditions: Room temperature, dichloromethane as solvent.
  • Outcome: Formation of N-phenylacetamide derivatives with confirmed structures via NMR and IR spectroscopy.

Summary of Preparation Methods

Step Methodology Reagents Conditions Yield & Notes
1 Condensation of thiourea with phenylacetophenone Thiourea, phenylacetophenone, iodine Microwave irradiation (50 W, 10 min) or reflux High yield of 2-amino-4-phenyl-1,3-thiazole; purification by crystallization
2 Acylation of amino-thiazole Acetic anhydride or acetyl chloride, triethylamine Room temperature to 50 °C, several hours High selectivity; purification by chromatography or recrystallization
3 Nucleophilic substitution and Steglich esterification (alternative) 2-mercapto-4-methyl-5-thiazoleacetic acid, 4,7-dichloroquinoline, anilines, EDC, DMAP Room temperature, dichloromethane Efficient for diverse phenylacetamide derivatives; confirmed by spectroscopy

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the thiazole ring, phenyl substituent, and acetamide moiety with characteristic chemical shifts (e.g., amide NH at 7–9 ppm, carbonyl carbon at 166–168 ppm).
  • Infrared Spectroscopy (IR): Strong bands at 3200–3450 cm^-1 (NH stretch) and 1640–1700 cm^-1 (C=O stretch) confirm acetamide formation.
  • Mass Spectrometry (MS): Electron impact ionization confirms molecular weight consistent with this compound.
  • Melting Point: Typically sharp melting points indicative of purity; values depend on preparation method and crystallinity.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-phenyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative that has potential applications as an antimicrobial and anticonvulsant agent .

Antimicrobial Applications
Thiazole derivatives have a wide range of biological activities, including antimicrobial properties . Medicinal chemists are actively designing and developing antimicrobial agents with different modes of action because of the increasing bacterial resistance, including multidrug-resistant strains of Staphylococcus aureus, Enterococcus sp., Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloeacae, and Candida sp. .

N-(4-substituted thiazol-2-yl) acetamide derivatives were evaluated for their antimicrobial activity against different bacteria, yeast, and filamentous fungi .

  • Antimicrobial Activity : Most compounds showed low to moderate antimicrobial activity .
  • Specific Activity :
    • Compounds 26a and 26c exhibited 50% inhibition of L. monocytogenes .
    • Compound 26b was active against L. monocytogenes, K. pneumonia, and P. vulgaris .
    • Compounds 26e and 26f were active against Yasimina enterocolitica with a MIC of 125 μg/mL .

Anticonvulsant Applications
Thiazole-bearing molecules have demonstrated anticonvulsant activity .

  • Compound 1 : 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed the highest anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection . The methoxy phenyl group attached to the pyridine ring might be the reason for the highest activity of compound 1 .
  • Analogue 2 : 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed the most activity, with a median anti-PTZ effective dose (ED .
  • Compounds 3a–g : Showed significant anticonvulsant action with a median effective dose of less than 20 mg/kg, which was approximately seven-times lower than the standard medication, ethosuximide . The SAR indicated that para-halogen-substituted phenyl attached to the thiazole ring is important for the activity. Furthermore, two compounds which had methyl and adamantyl substitutions also showed significant activity .
  • Compounds 4a, 4b, and 5 :
    • 4a : 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one .
    • 4b : 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide .
    • 5 : (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester demonstrated strong anticonvulsant action in both models . The effect of compound 4b was similar to or higher than the reference drug sodium valproate .

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Substitution Position : The 5-position acetamide in the target compound contrasts with analogs like 9c and 9f, where substituents are at C2. This positional difference impacts molecular interactions; for example, C2-substituted thiazoles in exhibit stronger docking affinities due to proximity to active-site residues .
  • Functional Groups : Electron-withdrawing groups (e.g., bromine in 9c) increase lipophilicity and binding affinity, while methoxy groups (9f) improve aqueous solubility . The trifluoromethyl group in derivatives enhances metabolic stability and membrane permeability .

Tautomerism and Chemical Reactivity

This compound may exhibit tautomerism similar to 3c (), which exists as a 1:1 mixture of keto and enol forms.

Pharmacological Potential

The 4-bromophenyl substituent in 9c enhances hydrophobic interactions, whereas the 4-fluorophenyl group in 9b improves hydrogen bonding . In contrast, the thiadiazole-containing analog in (C12H14N4O3S2) exhibits sulfamoyl functionality, which may confer antibacterial properties .

Q & A

Q. What are the optimized synthetic routes for N-(4-phenyl-1,3-thiazol-5-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of thiourea derivatives with α-halo ketones or via coupling of pre-formed thiazole rings with acetamide groups. Key factors include:

  • Catalysts : Pyridine and zeolites (e.g., Y-H) are used to accelerate reactions and improve regioselectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., 150°C) are critical for cyclization steps .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography ensures high purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles with high precision .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent patterns (e.g., phenyl vs. thiophene groups) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What initial biological screening approaches are used to assess its bioactivity?

  • Enzyme inhibition assays : Topoisomerase II inhibition is tested via DNA relaxation assays using agarose gel electrophoresis .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., topoisomerase II) using PDB structures. Adjustments to the scoring function account for thiazole ring π-π stacking .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

  • Structural analogs comparison :

    CompoundSubstituentActivity (IC50_{50}, μM)Reference
    A 4-Fluorophenyl2.1 ± 0.3
    B 4-Methoxyphenyl8.7 ± 1.1
    Differences in electron-withdrawing groups (e.g., -F) enhance activity compared to electron-donating groups (-OCH3_3).

Q. How are structure-activity relationship (SAR) studies conducted to enhance therapeutic efficacy?

  • Substituent variation : Introduce halogens (-F, -Cl) at the phenyl ring to improve lipophilicity and target binding .
  • Heterocycle replacement : Replace thiazole with oxadiazole to modulate metabolic stability .
  • Bioisosteric swaps : Substitute acetamide with sulfonamide to alter pharmacokinetics .

Q. What in vitro and in vivo models assess pharmacokinetics and toxicity?

  • In vitro :
    • CYP450 inhibition assays : Liver microsomes evaluate metabolic stability.
    • Caco-2 permeability : Predicts intestinal absorption .
  • In vivo :
    • Murine models : Monitor plasma half-life (t1/2_{1/2}) and bioavailability via oral/intravenous administration.
    • Hematological profiling : Assess liver/kidney toxicity markers (ALT, creatinine) .

Q. How can tautomerism and polymorphism challenges be addressed in structural analysis?

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., thiazolidinone vs. thiazole forms) .
  • Powder XRD : Detects polymorphic forms by comparing diffraction patterns.
  • DFT calculations : Predict dominant tautomers using Gaussian software at the B3LYP/6-31G* level .

Q. What methods validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Quantifies target protein stabilization after ligand binding .
  • Immunoblotting : Measures downstream biomarker expression (e.g., p53 for DNA damage response) .
  • CRISPR knockouts : Confirm activity loss in target-deficient cell lines .

Q. How is high-throughput screening integrated into lead optimization?

  • Automated assays : 384-well plates screen >10,000 analogs for IC50_{50} against cancer cell lines .
  • Fragment-based design : Combine thiazole-acetamide cores with fragment libraries (e.g., Enamine) .
  • ADME-Tox panels : Prioritize compounds with favorable solubility (LogP < 5) and low hERG inhibition .

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